Cas no 1396801-73-2 (N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide)

N-(2-{1,1'-Biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a biphenyl core substituted with a hydroxypropyl group and a 2,2-dimethylpropanamide moiety. Its structural design confers stability and potential reactivity, making it suitable for applications in pharmaceutical intermediates or specialty chemical synthesis. The presence of the biphenyl group enhances rigidity, while the hydroxy and amide functionalities offer sites for further derivatization. The tert-butyl-like dimethylpropanamide group may contribute to steric hindrance, influencing selectivity in reactions. This compound is of interest in research settings for its modular structure, which allows for tailored modifications in drug discovery or material science applications.
N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide structure
1396801-73-2 structure
Product Name:N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide
CAS No:1396801-73-2
MF:C20H25NO2
MW:311.41800570488
CID:5911052
PubChem ID:71781799
Update Time:2025-06-10

N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide
    • 1396801-73-2
    • AKOS024523852
    • N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide
    • F5857-2656
    • N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide
    • N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide
    • VU0525031-1
    • Inchi: 1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22)
    • InChI Key: MJBHDEKBCYEQIA-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CC(C2C=CC=CC=2)=CC=1)CNC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 311.188529040g/mol
  • Monoisotopic Mass: 311.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 49.3Ų

N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide Pricemore >>

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Additional information on N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide

Research Briefing on N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide (CAS: 1396801-73-2)

N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide (CAS: 1396801-73-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound's structure, featuring a biphenyl moiety and a hydroxypropyl group linked to a dimethylpropanamide, suggests its utility in modulating biological targets such as enzymes or receptors. Recent literature indicates that derivatives of this scaffold have been explored for their anti-inflammatory, anticancer, and neuroprotective properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that analogs of 1396801-73-2 exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 1396801-73-2. A 2022 patent application (WO2022156789) describes a novel catalytic process for the stereoselective synthesis of this compound, achieving >95% enantiomeric excess. This method addresses previous challenges in scalability and cost-effectiveness, making it more viable for industrial-scale production.

Pharmacokinetic studies of 1396801-73-2 and its derivatives have also progressed. Research published in Drug Metabolism and Disposition (2023) reported favorable absorption and distribution profiles in rodent models, with moderate plasma protein binding and good blood-brain barrier penetration. These properties position it as a promising candidate for central nervous system (CNS)-targeted therapies.

Ongoing clinical investigations are exploring the therapeutic potential of 1396801-73-2-based compounds. A Phase I trial (NCT05678954) is currently evaluating the safety and tolerability of a lead molecule derived from this scaffold in patients with neurodegenerative disorders. Preliminary results suggest a manageable safety profile, with no dose-limiting toxicities observed at therapeutic doses.

In conclusion, N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2,2-dimethylpropanamide represents a versatile scaffold with broad applications in medicinal chemistry. Continued research into its mechanism of action, structural optimization, and clinical translation will be critical to unlocking its full therapeutic potential. This briefing underscores the importance of this compound in current drug discovery efforts and highlights key areas for future investigation.

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